Thymidine

Description

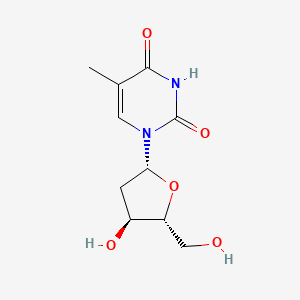

This compound is a pyrimidine deoxynucleoside. This compound is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA. In cell biology it is used to synchronize the cells in S phase.

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Streptomyces piomogenus, Peucedanum japonicum, and other organisms with data available.

This compound is a pyrimidine nucleoside that is composed of the pyrimidine base thymine attached to the sugar deoxyribose. As a constituent of DNA, this compound pairs with adenine in the DNA double helix. (NCI04)

DOXRIBTIMINE is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

A nucleoside in which THYMINE is linked to DEOXYRIBOSE.

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFYYKKMVGJFEH-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100455-81-0 | |

| Record name | Thymidine dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100455-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5023661 | |

| Record name | Thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS], Solid | |

| Record name | Thymidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18013 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thymidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

73.5 mg/mL, Water 50 (mg/mL) | |

| Record name | Thymidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THYMIDINE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/21548%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

146183-25-7, 50-88-4, 50-89-5 | |

| Record name | Oligo(dT) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146183-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Thymidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04485 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thymidine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thymidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Doxribtimine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC2W18DGKR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thymidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Role of Thymidine in the Cell Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymidine (B127349), a pyrimidine (B1678525) deoxynucleoside, plays a pivotal role in the regulation and study of the eukaryotic cell cycle. Its primary function is as a precursor for the synthesis of this compound triphosphate (dTTP), an essential building block for DNA replication.[1][2][3] This central role also makes it a powerful tool for manipulating cell cycle progression, most notably for synchronizing cell populations in S phase.[4][5][6] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's effects on the cell cycle, detailed experimental protocols for its use in cell synchronization, and a discussion of its applications in research and drug development.

The Biochemical Role of this compound in DNA Synthesis

This compound is a fundamental component of DNA, and its availability is tightly linked to the process of DNA replication, which occurs during the S phase of the cell cycle. Cells utilize two primary pathways for the synthesis of dTTP: the de novo pathway and the salvage pathway.[7][8][9]

-

De Novo Synthesis: This pathway synthesizes thymidylate (dTMP) from deoxyuridine monophosphate (dUMP) through the action of the enzyme thymidylate synthase.[7][8]

-

Salvage Pathway: This pathway recycles this compound from the degradation of DNA and from the extracellular environment.[7][10] this compound is transported into the cell and phosphorylated by This compound kinase (TK) to form dTMP.[7][11] The activity of cytosolic this compound kinase 1 (TK1) is cell cycle-regulated, increasing significantly during the S phase to meet the demands of DNA replication.[11][12][13]

The resulting dTMP is further phosphorylated to dTDP and then to dTTP, which is then incorporated into newly synthesized DNA by DNA polymerases.[7][8]

Mechanism of this compound-Induced Cell Cycle Arrest

The application of excess this compound to cultured cells leads to a temporary arrest of the cell cycle at the G1/S boundary or in early S phase.[14][15][16] This effect is not due to a direct inhibition of DNA polymerase but rather through a negative feedback mechanism on the enzyme ribonucleotide reductase (RNR) .[17][18]

High intracellular concentrations of this compound lead to a significant increase in the pool of dTTP via the salvage pathway.[17] This elevated dTTP level allosterically inhibits ribonucleotide reductase, the enzyme responsible for converting ribonucleoside diphosphates (CDP, UDP, GDP, ADP) to their corresponding deoxyribonucleoside diphosphates (dCDP, dUDP, dGDP, dADP).[17][19] The inhibition of CDP and UDP reduction leads to a depletion of the deoxycytidine triphosphate (dCTP) pool, which is essential for DNA synthesis.[17] This imbalance in the deoxynucleoside triphosphate (dNTP) pools effectively stalls DNA replication and causes the cells to arrest in the S phase.[17][18]

This reversible arrest can be relieved by removing the excess this compound from the culture medium, allowing the dNTP pools to rebalance (B12800153) and the cells to synchronously re-enter the cell cycle.[14][15]

Experimental Protocols: Cell Synchronization with this compound

The ability of this compound to reversibly arrest cells in S phase is widely exploited to synchronize cell populations for studying cell cycle-dependent events. The most common method is the double this compound block .[4][14][20] This technique enriches the population of cells in early S phase, leading to a highly synchronized progression through the subsequent G2, M, and G1 phases upon release.[4][5]

Double this compound Block Protocol

This protocol is a generalized procedure and may require optimization for specific cell lines.

Materials:

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), sterile

-

This compound stock solution (e.g., 100 mM in sterile water or PBS)[15]

Procedure:

-

Seed cells at a density that will not lead to confluency by the end of the experiment (typically 20-40% confluency).[15][20]

-

Allow cells to attach and resume proliferation (typically overnight).

-

First this compound Block: Add this compound to the culture medium to a final concentration of 2 mM.[14][15][20] Incubate the cells for a period roughly equivalent to the length of the G2 + M + G1 phases of the specific cell line (commonly 16-18 hours).[15][20]

-

Release: Remove the this compound-containing medium, wash the cells twice with sterile PBS, and add fresh, pre-warmed complete medium.[15][20] Incubate for a period that allows the cells that were in S phase to proceed through G2, M, and into G1 (typically 9 hours).[15][20]

-

Second this compound Block: Add this compound again to a final concentration of 2 mM.[15][20] Incubate for a period slightly longer than the S phase duration of the cell line (commonly 14-18 hours).[15][20]

-

Final Release: Remove the this compound-containing medium, wash the cells twice with sterile PBS, and add fresh, pre-warmed complete medium.[15][20] At this point, the majority of the cells will be at the G1/S boundary and will proceed synchronously through the cell cycle.

Verification of Synchronization

The efficiency of cell synchronization can be assessed by several methods:[4][14]

-

Flow Cytometry: Analysis of DNA content by staining with a fluorescent dye like propidium (B1200493) iodide will show a sharp peak corresponding to a 2n DNA content at the G1/S arrest point, which will then move synchronously through S and G2/M phases after release.[14][15]

-

Western Blotting: Monitoring the expression levels of cell cycle-specific proteins, such as cyclins (e.g., Cyclin E for G1/S, Cyclin A for S/G2, Cyclin B1 for G2/M), can confirm the stage of the cell cycle.[4][15]

-

Microscopy: Observing the morphology of the cells and chromosomes can identify the percentage of cells in mitosis at different time points after release.[4]

Data Presentation

Table 1: Typical Parameters for Double this compound Block

| Parameter | Typical Value | Reference(s) |

| Cell Seeding Density | 20-40% confluency | [15][20] |

| This compound Concentration | 2 mM | [14][15][20] |

| First Block Duration | 16-18 hours | [15][20] |

| Release Duration | 9 hours | [15][20] |

| Second Block Duration | 14-18 hours | [15][20] |

Signaling Pathways and Experimental Workflows

This compound Salvage Pathway and Incorporation into DNA

References

- 1. Thymidines: Key role in DNA synthesis & cellular health [baseclick.eu]

- 2. This compound triphosphate - Wikipedia [en.wikipedia.org]

- 3. biologyonline.com [biologyonline.com]

- 4. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double this compound Block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Cell synchronization - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Item - this compound salvage and de novo synthesis pathways. - Public Library of Science - Figshare [plos.figshare.com]

- 9. Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 11. What is this compound kinase 1? - DiviTum® TKa [divitum.com]

- 12. Cell cycle regulation of this compound kinase: residues near the carboxyl terminus are essential for the specific degradation of the enzyme at mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of human this compound kinase during the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bitesizebio.com [bitesizebio.com]

- 15. Cell Synchronization by Double this compound Block - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell Synchronization by Double this compound Block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. m.youtube.com [m.youtube.com]

- 20. Double-Thymidine Block protocol [bio-protocol.org]

The Pivotal Role of Thymidine in DNA Synthesis and Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thymidine (B127349), a fundamental pyrimidine (B1678525) nucleoside, is indispensable for the integrity and fidelity of the genetic code. Its primary role as a direct precursor for this compound triphosphate (dTTP) places it at the heart of DNA synthesis and a multitude of DNA repair mechanisms. The cellular availability of this compound is meticulously regulated through a balance of de novo synthesis and salvage pathways, each involving a cascade of enzymatic reactions. Dysregulation of these pathways is a hallmark of proliferative diseases, particularly cancer, making the enzymes involved prime targets for therapeutic intervention. This technical guide provides an in-depth exploration of this compound's function, the biochemical pathways governing its metabolism, its critical role in maintaining genome stability, and the experimental methodologies used to investigate these processes.

Core Function of this compound in DNA Integrity

This compound, composed of the pyrimidine base thymine (B56734) linked to a deoxyribose sugar, is a cornerstone of DNA structure and function.[1] Following its transport into the cell and subsequent phosphorylation, it becomes one of the four essential building blocks for DNA replication.[2] The accurate pairing of this compound with adenosine (B11128) via two hydrogen bonds is fundamental to the stability and helical structure of double-stranded DNA.[3]

Insufficient availability of this compound can lead to significant cellular stress, including DNA damage and mutations, underscoring its importance in maintaining genomic stability.[3] Conversely, an excess of this compound can also be cytotoxic by creating an imbalance in the deoxynucleoside triphosphate (dNTP) pool, which can stall DNA replication.[4]

Biochemical Pathways of this compound Metabolism

Cells employ two primary pathways to ensure a sufficient supply of this compound for DNA synthesis and repair: the de novo synthesis pathway and the salvage pathway.

De Novo Synthesis Pathway

The de novo pathway synthesizes this compound monophosphate (dTMP) from deoxyuridine monophosphate (dUMP). This pathway is crucial for providing the bulk of this compound required during rapid cell proliferation. A key enzyme in this pathway is thymidylate synthase (TS) , which catalyzes the methylation of dUMP to dTMP.[5][6]

Caption: De Novo Synthesis of dTMP.

Salvage Pathway

The salvage pathway recycles this compound from the degradation of DNA and from the extracellular environment. This pathway is particularly important in non-proliferating cells and as a supplementary source of this compound in dividing cells. The initial and rate-limiting step is catalyzed by This compound kinase (TK) , which phosphorylates this compound to dTMP.[7] There are two main isoforms of this compound kinase: TK1, which is primarily active in the cytoplasm and its expression is cell cycle-dependent, and TK2, which is located in the mitochondria and is constitutively expressed.[8]

Further phosphorylation of dTMP to this compound diphosphate (B83284) (dTDP) and subsequently to this compound triphosphate (dTTP) is carried out by thymidylate kinase and nucleoside diphosphate kinase, respectively.[9]

Caption: this compound Salvage Pathway and Phosphorylation Cascade.

Another key enzyme in this compound metabolism is This compound phosphorylase (TP) , which reversibly catalyzes the phosphorolysis of this compound to thymine and 2-deoxyribose-1-phosphate.[10] While this reaction is reversible, TP's primary role in the cell is catabolic, breaking down this compound.[11]

Regulation of this compound Metabolism

The cellular pools of this compound and its phosphorylated derivatives are tightly regulated, primarily in coordination with the cell cycle and in response to DNA damage.

Cell Cycle Regulation

The expression of key enzymes in this compound metabolism, particularly TK1 and TS, is closely linked to the cell cycle. Their levels are low in the G1 phase and increase significantly during the S phase to meet the high demand for dTTP during DNA replication.[12][13] This regulation is largely controlled by the E2F family of transcription factors.[14]

Caption: Cell Cycle Regulation of this compound Metabolism.

DNA Damage Response

In response to DNA damage, cells activate complex signaling pathways to arrest the cell cycle and initiate repair. The ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases are central to this response.[15] These kinases can influence dNTP pools to ensure that the necessary building blocks are available for DNA repair synthesis.[16] For instance, ATM can phosphorylate and stabilize p53R2, a subunit of ribonucleotide reductase, which is involved in the de novo synthesis of dNTPs.[16] The tumor suppressor protein p53 also plays a role by transcriptionally regulating genes involved in DNA repair and cell cycle arrest.[17] Furthermore, thymidylate synthase has been shown to regulate p53 expression at the translational level.[18][19]

Caption: DNA Damage Response and this compound Metabolism.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes involved in this compound metabolism and the effects of this compound analogs.

Table 1: Kinetic Parameters of Key Enzymes in Human this compound Metabolism

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Cell Type/Source |

| Thymidylate Synthase (TS) | dUMP | 3.6 - 10 | 100 - 500 | Recombinant Human |

| This compound Kinase 1 (TK1) | This compound | 0.5 - 2.0 | 5 - 20 | Various Cancer Cell Lines |

| This compound Phosphorylase (TP) | This compound | 100 - 300 | 1500 - 3000 | Human Platelets |

Note: Km and Vmax values can vary depending on experimental conditions, such as pH, temperature, and cofactor concentrations. The values presented are representative ranges from published literature.

Table 2: Intracellular Concentrations of this compound Nucleotides

| Nucleotide | Concentration (µM) | Cell Type |

| dTTP | 20 - 60 | Actively Dividing Mammalian Cells |

| dTTP | 2 - 10 | Quiescent Mammalian Cells |

| dTMP | 1 - 5 | Various Mammalian Cells |

| dTDP | 2 - 8 | Various Mammalian Cells |

Note: Intracellular concentrations are highly dynamic and vary with cell type, proliferation status, and cell cycle phase.

Table 3: IC50 Values of Selected this compound Analogs in Cancer Cell Lines

| Analog | Cancer Cell Line | IC50 (µM) |

| 5-Fluorouracil (B62378) (5-FU) | HCT-116 (Colon) | 1 - 5 |

| Gemcitabine | Panc-1 (Pancreatic) | 0.01 - 0.1 |

| Zidovudine (AZT) | Jurkat (T-cell Leukemia) | > 100 |

| Edoxudine | HeLa (Cervical) | 5 - 15 |

Note: IC50 values are dependent on the specific cell line and the duration of drug exposure.[20]

Experimental Protocols

Measurement of DNA Synthesis: BrdU Incorporation Assay

This protocol describes the detection of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation into newly synthesized DNA using flow cytometry.[21]

Workflow:

Caption: Workflow for BrdU Incorporation Assay.

Methodology:

-

Cell Labeling: Incubate proliferating cells with BrdU at a final concentration of 10 µM for 1-2 hours at 37°C.[22]

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash with PBS and fix the cells in 70% ethanol on ice for at least 30 minutes.[22]

-

Denaturation: Resuspend the fixed cells in 2 M HCl and incubate for 30 minutes at room temperature to denature the DNA.[22]

-

Neutralization: Neutralize the acid by adding 0.1 M sodium borate (B1201080) (pH 8.5) and wash the cells with PBS.[22]

-

Antibody Staining: Incubate the cells with a primary antibody against BrdU for 1 hour at room temperature.[7] After washing, incubate with a fluorescently labeled secondary antibody for 30-60 minutes in the dark.[7]

-

DNA Staining and Analysis: Resuspend the cells in a solution containing a DNA dye such as propidium iodide (PI) or DAPI. Analyze the samples on a flow cytometer to quantify the percentage of BrdU-positive cells.

Assessment of DNA Damage: Alkaline Comet Assay

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.[23]

Workflow:

Caption: Workflow for the Alkaline Comet Assay.

Methodology:

-

Cell Embedding: Mix a single-cell suspension with low-melting-point agarose and spread the mixture onto a microscope slide pre-coated with normal-melting-point agarose.

-

Lysis: Immerse the slides in a cold lysis solution (high salt and detergent) to remove cell membranes and cytoplasm, leaving behind the nucleoid.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).

-

Visualization and Quantification: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail. Common parameters include percent DNA in the tail, tail moment, and olive tail moment.[23][24][25]

Detection of DNA Double-Strand Breaks: γH2AX Staining

This protocol outlines the immunofluorescent detection of phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks (DSBs).[26]

Workflow:

Caption: Workflow for γH2AX Immunofluorescence Staining.

Methodology:

-

Cell Culture and Treatment: Culture cells on coverslips and treat with a DNA-damaging agent or radiation to induce DSBs.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100.[10]

-

Blocking: Incubate the cells in a blocking solution (e.g., bovine serum albumin) to prevent non-specific antibody binding.[10]

-

Antibody Staining: Incubate the cells with a primary antibody specific for γH2AX overnight at 4°C.[10] After washing, incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.[10]

-

Mounting and Visualization: Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain like DAPI.

-

Image Acquisition and Quantification: Acquire images using a fluorescence microscope. The number of γH2AX foci per nucleus is then quantified using image analysis software, providing a measure of the number of DSBs.[26]

Conclusion

This compound's role extends far beyond being a simple structural component of DNA. It is a critical nexus in the complex network of pathways that govern DNA synthesis, repair, and overall genomic stability. A thorough understanding of this compound metabolism and its regulation is paramount for researchers in basic science and for professionals in drug development. The enzymes that control this compound availability represent validated and promising targets for novel anticancer and antiviral therapies. The experimental protocols detailed herein provide robust and quantitative methods to probe the intricate functions of this compound, paving the way for new discoveries and therapeutic strategies.

References

- 1. Quantitative analysis of in vivo cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flow Cytometric Analysis of BrdU Incorporation as a High-Throughput Method for Measuring Adult Neurogenesis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic properties of human thymidylate synthase, an anticancer drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural analyses of human thymidylate synthase reveal a site that may control conformational switching between active and inactive states - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ibidi.com [ibidi.com]

- 7. flowcytometry-embl.de [flowcytometry-embl.de]

- 8. This compound kinase 1 through the ages: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of thymidylate synthase induction in modulating p53-regulated gene expression in response to 5-fluorouracil and antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. TK1 expression influences pathogenicity by cell cycle progression, cellular migration, and cellular survival in HCC 1806 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bdbiosciences.com [bdbiosciences.com]

- 15. ATM Signaling | GeneTex [genetex.com]

- 16. Understanding the interplay between dNTP metabolism and genome stability in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Regulation of p53 expression by thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Thymidylate synthase protein and p53 mRNA form an in vivo ribonucleoprotein complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 23. The COMET assay: single-cell analysis of DNA damage - Cellomatics Biosciences [cellomaticsbio.com]

- 24. Comet assay analysis of single–stranded DNA breaks in circulating leukocytes of glaucoma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. γH2AX foci as a measure of DNA damage: a computational approach to automatic analysis - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of Thymidine as a DNA Synthesis Inhibitor: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Thymidine (B127349), a fundamental nucleoside required for DNA synthesis, paradoxically acts as a potent inhibitor of DNA replication at high concentrations. This mechanism is not based on direct enzymatic poisoning by this compound itself, but rather on an elegant and potent feedback inhibition loop that disrupts the delicate balance of deoxynucleotide precursors essential for DNA polymerase function. By overwhelming the cell's salvage pathway, excess this compound leads to a buildup of deoxythis compound triphosphate (dTTP), which allosterically inhibits key enzymes in nucleotide metabolism, resulting in a depletion of the deoxycytidine triphosphate (dCTP) pool and a subsequent S-phase cell cycle arrest. This technical guide provides an in-depth exploration of this mechanism, complete with quantitative data, detailed experimental protocols for its application in cell synchronization, and graphical representations of the core pathways.

The Core Mechanism of Inhibition

The inhibitory action of excess this compound is a multi-step intracellular process that hinges on the over-accumulation of one of its phosphorylated derivatives, dTTP.

The Salvage Pathway and dTTP Accumulation

Under normal physiological conditions, cells synthesize dTTP through two main pathways: the de novo pathway and the salvage pathway.[1] The de novo pathway creates thymidylate (dTMP) from deoxyuridine monophosphate (dUMP), a reaction catalyzed by thymidylate synthase.[2][3] The salvage pathway recycles this compound from the extracellular environment or from DNA degradation.[4][5]

When cells are exposed to high concentrations of exogenous this compound, it is transported into the cell and funneled into the salvage pathway.[1][6] A series of phosphorylation events, initiated by this compound kinase (TK), converts this compound into dTMP, then deoxythis compound diphosphate (B83284) (dTDP), and ultimately deoxythis compound triphosphate (dTTP).[3][7] This bypasses the normal regulatory controls of the de novo pathway, leading to a dramatic and rapid increase in the intracellular dTTP pool.[2]

Allosteric Feedback Inhibition

The excessively high concentration of dTTP becomes the primary antagonist of DNA synthesis through potent, allosteric feedback inhibition of critical enzymes.

The principal target of dTTP-mediated inhibition is the enzyme ribonucleotide reductase (RNR).[8] RNR is responsible for catalyzing the reduction of all four ribonucleoside diphosphates (ADP, GDP, CDP, UDP) to their corresponding deoxyribonucleoside diphosphates (dADP, dGDP, dCDP, dUDP), which are the precursors for all DNA building blocks. The activity of RNR is exquisitely regulated by the binding of dNTPs to its allosteric sites. High levels of dTTP bind to an allosteric site on RNR, which specifically inhibits the reduction of cytidine (B196190) diphosphate (CDP) to deoxycytidine diphosphate (dCDP).[2][9]

Elevated dTTP levels have also been shown to exert feedback inhibition on deoxycytidylate (dCMP) deaminase.[10][11] This enzyme catalyzes the conversion of dCMP to dUMP, a precursor for the de novo synthesis of dTMP. While this effect is secondary to RNR inhibition, it further contributes to the overall disruption of pyrimidine (B1678525) nucleotide metabolism.

dCTP Pool Depletion and S-Phase Arrest

The potent inhibition of CDP reduction by RNR leads to a severe depletion of the intracellular pool of deoxycytidine triphosphate (dCTP).[8][12] DNA polymerase requires a balanced supply of all four dNTPs (dATP, dGTP, dCTP, and dTTP) to replicate DNA accurately and efficiently. The sharp drop in dCTP availability effectively stalls the progression of the replication fork, halting DNA synthesis.[9]

This cessation of DNA replication triggers the S-phase checkpoint, leading to the arrest of cells in the S phase.[8][13] Because cells in G1 continue to progress until they reach the G1/S boundary where DNA synthesis begins, this method is widely exploited to synchronize cell populations at this specific stage of the cell cycle.[14][15] The inhibitory effect is reversible; the block can be lifted by removing the excess this compound from the culture medium or by adding deoxycytidine, which can be salvaged to replenish the dCTP pool.[2][15]

Visualizing the Mechanism and Workflow

Biochemical Pathway of this compound Inhibition

Caption: Biochemical pathway of this compound-induced DNA synthesis inhibition.

Experimental Workflow for Double this compound Block

Caption: Standard experimental workflow for cell synchronization using a double this compound block.

Quantitative Data Summary

The precise concentrations and incubation times for a this compound block can be cell-line dependent and require optimization.[16] However, the values below represent a standard and widely published starting point for many mammalian cell lines.

| Parameter | Value | Cell Line Example(s) | Notes |

| Working Concentration | 2 - 2.5 mM | HeLa, H1299, K562 | A stock solution (e.g., 100 mM in PBS or water) should be prepared and filter-sterilized.[14][17] |

| First Block Duration | 16 - 19 hours | HeLa, H1299 | This duration is typically longer than one full cell cycle to ensure all cells are arrested.[8][14] |

| Release Duration | 9 - 12 hours | HeLa, H1299 | Allows arrested cells to re-enter the cell cycle and progress past the S phase.[14][15] |

| Second Block Duration | 16 - 18 hours | HeLa, H1299 | Catches the now-progressing cohort of cells as they all arrive at the next G1/S boundary.[14][17] |

| dTTP Kᵢ for RNR | ~10-50 µM | (General Mammalian) | The inhibitory constant (Kᵢ) can vary based on the specific RNR subunit and the presence of other allosteric effectors. |

| dTTP Kᵢ for DNA Pol δ | >200 µM | Human Fibroblasts | Demonstrates that the primary effect is on dNTP pools, as DNA polymerase itself is relatively insensitive to high dTTP.[18] |

Key Experimental Protocols

Protocol: Double this compound Block for Cell Synchronization

This protocol is a standard method to arrest adherent mammalian cells (e.g., HeLa, H1299) at the G1/S boundary.[14][19]

Materials:

-

Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS).

-

This compound stock solution (100 mM in sterile 1x PBS, stored at -20°C).

-

Sterile 1x PBS, pre-warmed to 37°C.

-

Cultured cells at 20-30% confluence.

Procedure:

-

Initial Seeding: Plate cells in a culture dish and incubate overnight at 37°C to allow for adherence.

-

First Block: Add this compound stock solution to the culture medium to a final concentration of 2 mM.

-

Incubate the cells for 18 hours at 37°C. At this point, cells will be arrested throughout the S phase and at the G1/S boundary.

-

Release: Aspirate the this compound-containing medium. Wash the cell monolayer twice with 10 mL of pre-warmed 1x PBS to completely remove the this compound.

-

Add 10 mL of fresh, pre-warmed complete medium and incubate for 9 hours at 37°C. This allows the arrested cells to resume cell cycle progression.

-

Second Block: Add this compound stock solution again to a final concentration of 2 mM.

-

Incubate the cells for an additional 16-18 hours at 37°C.

-

Result: The vast majority of the cell population is now arrested and synchronized at the G1/S boundary. The cells can be released from this block for time-course experiments or harvested for analysis.[14]

Protocol: Verification of Arrest by Flow Cytometry

This protocol verifies the effectiveness of the synchronization by analyzing the DNA content of the cell population.[15][19]

Materials:

-

Synchronized and asynchronous (control) cells.

-

Trypsin-EDTA.

-

Cold 1x PBS.

-

Cold 70% ethanol (B145695) (for fixation).

-

Propidium Iodide (PI) staining solution (e.g., 40 µg/mL PI, 25 µg/mL RNase A in PBS).

Procedure:

-

Harvest Cells: Harvest both control and synchronized cells by trypsinization.

-

Wash: Transfer cells to a conical tube and wash once with cold 1x PBS by centrifuging at 400 x g for 5 minutes and resuspending the pellet.

-

Fixation: Resuspend the cell pellet in 500 µL of cold 1x PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with 1x PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the samples on a flow cytometer. The asynchronous population should show distinct G1, S, and G2/M peaks. A successfully synchronized culture will show a single, sharp peak at the G1/S boundary (with a DNA content corresponding to the G1 peak).

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound monophosphate - Wikipedia [en.wikipedia.org]

- 4. What are this compound kinase modulators and how do they work? [synapse.patsnap.com]

- 5. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 6. Item - this compound salvage and de novo synthesis pathways. - Public Library of Science - Figshare [plos.figshare.com]

- 7. What are this compound kinase inhibitors and how do they work? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Protective Effect of this compound on DNA Damage Induced by Hydrogen Peroxide in Human Hepatocellular Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ON THE MECHANISM OF FEEDBACK INHIBITION OF DEOXYCYTIDYLATE DEAMINASE BY DEOXYthis compound TRIPHOSPHATE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Solved dTTP inhibits which enzymes allosterically? ► View | Chegg.com [chegg.com]

- 12. biology.stackexchange.com [biology.stackexchange.com]

- 13. Cell synchronization - Wikipedia [en.wikipedia.org]

- 14. Cell Synchronization by Double this compound Block - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bitesizebio.com [bitesizebio.com]

- 16. Optimizing Cell Synchronization Using Nocodazole or Double this compound Block | Springer Nature Experiments [experiments.springernature.com]

- 17. assaygenie.com [assaygenie.com]

- 18. 2',3'-Dideoxythis compound 5'-triphosphate inhibition of DNA replication and ultraviolet-induced DNA repair synthesis in human cells: evidence for involvement of DNA polymerase delta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double this compound Block - PubMed [pubmed.ncbi.nlm.nih.gov]

The Thymidine Salvage Pathway: A Cornerstone of Cellular Proliferation, DNA Integrity, and a Key Target in Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thymidine (B127349) salvage pathway represents a critical route for the synthesis of this compound triphosphate (dTTP), an essential precursor for DNA replication and repair. While the de novo synthesis pathway can produce this compound monophosphate (dTMP) from uridine (B1682114) precursors, the salvage pathway offers a more energetically efficient mechanism by recycling extracellular this compound and deoxyuridine. This pathway's heightened activity in proliferating cells, particularly cancer cells, has positioned it as a significant area of interest for diagnostics, prognostics, and therapeutic intervention in oncology. This technical guide provides a comprehensive overview of the biological significance of the this compound salvage pathway, detailing its core components, regulation, and methodologies for its investigation.

Core Mechanisms and Biological Significance

The this compound salvage pathway is a multi-enzyme process that begins with the transport of this compound across the cell membrane and culminates in the formation of dTTP for incorporation into DNA. This pathway plays a pivotal role in maintaining the fidelity of the genome and supporting rapid cell division.

Key Enzymes and Their Regulation

The pathway is primarily orchestrated by a series of enzymes, with this compound Kinase 1 (TK1) acting as the rate-limiting enzyme in the cytosol.[1][2]

-

This compound Kinase 1 (TK1): A cytosolic enzyme that catalyzes the phosphorylation of this compound to dTMP.[3] Its expression and activity are tightly regulated in a cell cycle-dependent manner, peaking during the S phase and being very low in resting cells.[3][4] This strict regulation ensures that dTTP production is coupled with the demands of DNA synthesis.[3] Genotoxic stress can also lead to the upregulation and nuclear localization of TK1, highlighting its role in DNA repair.[5][6]

-

This compound Kinase 2 (TK2): A mitochondrial enzyme that is constitutively expressed and is not cell cycle-dependent.[7] TK2 is crucial for the synthesis of dTTP required for mitochondrial DNA (mtDNA) replication and repair, particularly in non-dividing cells.[7][8][9]

-

Thymidylate Kinase (TYMPK): This enzyme further phosphorylates dTMP to this compound diphosphate (B83284) (dTDP).

-

Nucleoside Diphosphate Kinase (NDPK): Catalyzes the final phosphorylation step, converting dTDP to dTTP.[10]

-

This compound Phosphorylase (TP): This enzyme can catabolize this compound to thymine (B56734) and 2-deoxyribose-1-phosphate.[11] In the context of the salvage pathway, it can also catalyze the reverse reaction. TP is often upregulated in tumors and is associated with angiogenesis and poor prognosis.[11][12]

Regulation of the pathway is complex, involving feedback inhibition by dTTP on both TK1 and TK2.[10][13] The activity of TK1 is also subject to post-translational modifications, which can influence its affinity for substrates.[7]

Transport of Nucleosides

The entry of this compound into the cell is mediated by nucleoside transporters. The equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2, are key players in facilitating the diffusion of this compound across the cell membrane.[14][15] These transporters are also responsible for the uptake of various nucleoside analog drugs used in cancer and viral therapies.[14]

Interplay with the De Novo Pathway

The salvage and de novo synthesis pathways for dTTP are interconnected and their relative contributions can vary between cell types and metabolic states. In many cancer cells, there is a notable reliance on the salvage pathway.[16] This dependency can be exploited therapeutically, for instance, by using inhibitors of the de novo pathway to increase the flux through the salvage pathway and enhance the efficacy of this compound analogs.[17]

The this compound Salvage Pathway in Cancer

The elevated proliferative rate of cancer cells necessitates a high supply of dNTPs for DNA synthesis. Consequently, the this compound salvage pathway is often upregulated in various malignancies.[16][18]

-

Diagnostic and Prognostic Marker: Elevated levels of serum TK1 are associated with various cancers, including breast, lung, and hematological malignancies, and can serve as a marker for disease progression and recurrence.[3][4]

-

Therapeutic Target: The enzymes of the this compound salvage pathway, particularly TK1, are attractive targets for cancer therapy. Inhibiting this pathway can selectively starve cancer cells of essential DNA precursors.[18]

-

Activation of Prodrugs: The pathway is crucial for the activation of several nucleoside analog chemotherapeutic agents, such as 5-fluorouracil (B62378) (5-FU) and capecitabine (B1668275).[12][19] this compound phosphorylase, for example, is essential for the conversion of capecitabine to 5-FU.[12]

Quantitative Data on the this compound Salvage Pathway

The following tables summarize key quantitative data for the enzymes and transporters involved in the this compound salvage pathway. These values can vary depending on the specific experimental conditions, cell type, and species.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Organism/Cell Line | Reference(s) |

| This compound Kinase 1 (TK1) | This compound | 0.5 - 14 | Not consistently reported | Human lymphocytes | [7] |

| This compound | ~60 | Not reported | Brugia pahangi | [20] | |

| This compound Kinase 2 (TK2) | This compound | 6 | Not reported | Human (recombinant) | [21] |

| Deoxycytidine | 11 | Not reported | Human (recombinant) | [21] | |

| Zidovudine (AZT) | 4.5 | 28.9 | Human (recombinant) | [22] | |

| 3'-Fluorothis compound (FLT) | 6.5 | 23.5 | Human (recombinant) | [22] | |

| This compound Phosphorylase (TP) | This compound | High Km (less affinity) | Low Vmax | Human | [23] |

| Nucleoside Diphosphate Kinase | TDP | 12 x 10⁶ (kcat/Km) | 1100 s⁻¹ (kcat) | Dictyostelium | [24] |

Table 1: Kinetic Parameters of Key Enzymes in the this compound Salvage Pathway.

| Transporter | Substrate | Km (µM) | Cell Type/System | Reference(s) |

| hENT1 | This compound | Lower affinity than hENT2 | PK15NTD cells expressing hENT1 | [25] |

| hENT2 | This compound | Higher affinity than hENT1 | PK15NTD cells expressing hENT2 | [25] |

| General | This compound | High Km (>50 µM) | Novikoff rat hepatoma, Mouse L cells | [26] |

Table 2: Kinetic Parameters of Equilibrative Nucleoside Transporters for this compound.

Experimental Protocols

Investigating the this compound salvage pathway requires a range of specialized experimental techniques. Below are detailed methodologies for key experiments.

This compound Kinase Activity Assay

This protocol describes a common method for measuring TK activity in cell lysates using a radiolabeled substrate.

Materials:

-

Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, protease inhibitors)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 5 mM MgCl₂, 5 mM ATP, 10 mM DTT)

-

[³H]-Thymidine (specific activity ~20 Ci/mmol)

-

Unlabeled this compound

-

DE-81 ion-exchange filter paper

-

Scintillation fluid and counter

Procedure:

-

Cell Lysate Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzyme Reaction:

-

Prepare a reaction mix containing reaction buffer and [³H]-thymidine (final concentration ~1-10 µM).

-

Pre-warm the reaction mix to 37°C.

-

Initiate the reaction by adding a known amount of cell lysate (e.g., 10-50 µg of protein) to the reaction mix.

-

Incubate at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by placing the tubes on ice.

-

-

Separation and Quantification:

-

Spot a portion of the reaction mixture onto a DE-81 filter paper disc.

-

Wash the discs three times with 1 mM ammonium (B1175870) formate (B1220265) to remove unincorporated [³H]-thymidine.

-

Wash once with ethanol (B145695) and allow the discs to dry completely.

-

Place the dried discs in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Calculation:

-

Calculate the amount of [³H]-dTMP formed based on the specific activity of the [³H]-thymidine and the measured counts per minute (CPM).

-

Express TK activity as pmol of dTMP formed per minute per mg of protein.

-

This compound Phosphorylase Activity Assay

This spectrophotometric assay measures the conversion of this compound to thymine.[4][16][27]

Materials:

-

200 mM Potassium Phosphate Buffer, pH 7.4

-

1 mM this compound solution in the above buffer

-

Enzyme solution (cell lysate or purified enzyme)

-

Quartz cuvettes

-

Spectrophotometer capable of reading at 290 nm

Procedure:

-

Reaction Setup:

-

Pipette 3.0 mL of the 1 mM this compound solution into a quartz cuvette.

-

Equilibrate the cuvette to 25°C in a thermostatted spectrophotometer.

-

Monitor the absorbance at 290 nm (A290) until it is stable.

-

-

Enzyme Reaction:

-

Add a small volume (e.g., 30 µL) of the enzyme solution to the cuvette.

-

Immediately mix by inversion and start recording the decrease in A290 for approximately 5 minutes.

-

-

Data Analysis:

-

Determine the rate of change in absorbance per minute (ΔA290/min) from the linear portion of the curve.

-

Calculate the enzyme activity using the molar extinction coefficient difference between this compound and thymine at 290 nm. One unit of activity is typically defined as the amount of enzyme that converts 1.0 µmole of this compound to thymine and 2-deoxyribose-1-phosphate per minute.

-

BrdU Incorporation Assay for Cell Proliferation (Flow Cytometry)

This method assesses DNA synthesis by detecting the incorporation of the this compound analog Bromodeoxyuridine (BrdU).[5][10][28][29][30]

Materials:

-

BrdU labeling solution (10 mM in sterile PBS or culture medium)

-

Fixation/Permeabilization buffer (e.g., containing paraformaldehyde and saponin)

-

DNase I solution

-

Anti-BrdU antibody (conjugated to a fluorophore, e.g., FITC or APC)

-

DNA staining dye (e.g., Propidium Iodide or 7-AAD)

-

Flow cytometer

Procedure:

-

BrdU Labeling:

-

Add BrdU labeling solution to the cell culture medium to a final concentration of 10 µM.

-

Incubate the cells for a defined pulse period (e.g., 30-60 minutes) at 37°C to allow for BrdU incorporation into newly synthesized DNA.

-

-

Cell Fixation and Permeabilization:

-

Harvest the cells and wash with PBS.

-

Fix the cells using a fixation buffer (e.g., 1-4% paraformaldehyde) for 15-30 minutes at room temperature.

-

Permeabilize the cells with a permeabilization buffer (e.g., containing saponin (B1150181) or Triton X-100) to allow antibody access to the nucleus.

-

-

DNA Denaturation:

-

Treat the cells with DNase I to partially denature the DNA and expose the incorporated BrdU. This step is critical for antibody binding.

-

-

Staining:

-

Incubate the cells with the fluorescently labeled anti-BrdU antibody for 30-60 minutes at room temperature in the dark.

-

Wash the cells to remove unbound antibody.

-

Resuspend the cells in a buffer containing a DNA staining dye (e.g., PI or 7-AAD) to analyze cell cycle distribution.

-

-

Flow Cytometry Analysis:

-

Acquire the data on a flow cytometer.

-

Analyze the data to quantify the percentage of BrdU-positive cells, which represents the proportion of cells in S-phase during the labeling period. The DNA content stain allows for simultaneous cell cycle analysis.

-

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of the this compound salvage pathway and its experimental investigation.

Figure 1: The this compound Salvage and De Novo Synthesis Pathways. This diagram illustrates the sequential enzymatic reactions of the this compound salvage pathway, from the transport of extracellular this compound to its incorporation into DNA, and its relationship with the de novo synthesis pathway.

Figure 2: Experimental Workflow for this compound Kinase (TK) Activity Assay. This flowchart outlines the major steps involved in measuring TK activity from cultured cells, from sample preparation to data analysis.

Figure 3: Role of the this compound Salvage Pathway in Cancer. This diagram illustrates the logical relationship between cancer cell proliferation, the upregulation of the this compound salvage pathway, and its implications as a therapeutic target and for prodrug activation.

Conclusion

The this compound salvage pathway is a fundamentally important metabolic route with profound implications for cell biology, particularly in the context of cancer. Its central role in DNA synthesis and repair, coupled with its heightened activity in malignant cells, underscores its significance as a biomarker and a target for therapeutic intervention. A thorough understanding of the enzymes, regulation, and kinetics of this pathway is essential for researchers and drug development professionals seeking to exploit its unique characteristics for the development of novel anti-cancer strategies. The experimental protocols and data presented in this guide provide a solid foundation for the continued investigation and therapeutic targeting of the this compound salvage pathway.

References

- 1. Equilibrative Nucleoside Transporters – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]

- 3. Assessment of this compound Phosphorylase Function: Measurement of Plasma this compound (and Deoxyuridine) and this compound Phosphorylase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. Assessment of this compound phosphorylase function: measurement of plasma this compound (and deoxyuridine) and this compound phosphorylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic studies on the inhibition of nucleoside diphosphate kinase by desdanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]

- 11. Measurement of Mitochondrial dNTP Pools - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzyme Activity Measurement for this compound Kinase [creative-enzymes.com]

- 13. This compound kinase 2 enzyme kinetics elucidate the mechanism of this compound-induced mitochondrial DNA depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. ibch.ru [ibch.ru]

- 17. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]

- 18. Human this compound Kinase 1 ELISA Kit (ab223595) | Abcam [abcam.com]

- 19. Understanding the interplay between dNTP metabolism and genome stability in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Thymidylate kinase - Wikipedia [en.wikipedia.org]

- 21. Kinetic Properties of Mutant Human this compound Kinase 2 Suggest a Mechanism for Mitochondrial DNA Depletion Myopathy* | Semantic Scholar [semanticscholar.org]

- 22. The Kinetic Effects on this compound Kinase 2 by Enzyme-Bound dTTP May Explain the Mitochondrial Side Effects of Antiviral this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Kinetic parameters and recognition of this compound analogues with varying functional groups by this compound phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Catalytic mechanism of nucleoside diphosphate kinase investigated using nucleotide analogues, viscosity effects, and X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Kinetic and pharmacological properties of cloned human equilibrative nucleoside transporters, ENT1 and ENT2, stably expressed in nucleoside transporter-deficient PK15 cells. Ent2 exhibits a low affinity for guanosine and cytidine but a high affinity for inosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Transport and countertransport of this compound in ATP depleted and this compound kinase-deficient Novikoff rat hepatoma and mouse L cells: evidence of a high Km facilitated diffusion system with wide nucleoside specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Enzyme Activity Measurement for this compound Phosphorylase Using Spectrophotometric Assays [creative-enzymes.com]

- 28. flowcytometry-embl.de [flowcytometry-embl.de]

- 29. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 30. creative-diagnostics.com [creative-diagnostics.com]

The Double-Edged Sword: Thymidine's Critical Role in Genome Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thymidine (B127349), a fundamental building block of DNA, plays a central and paradoxical role in maintaining the integrity of the genome. As an essential precursor for DNA synthesis and repair, its availability is paramount for cellular proliferation and viability. However, both an insufficiency and an excess of this compound can precipitate genomic instability through distinct yet interconnected mechanisms. This technical guide provides a comprehensive exploration of this compound's dual role, detailing the molecular consequences of its imbalance, the cellular signaling pathways activated in response to this compound-induced stress, and the experimental protocols used to investigate these phenomena. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development investigating genome stability and the therapeutic potential of targeting this compound metabolism.

The Biphasic Nature of this compound: Essential Precursor and Potential Genotoxin

The cellular concentration of this compound is tightly regulated to ensure a balanced supply of deoxythis compound triphosphate (dTTP) for DNA replication and repair. This regulation is primarily managed through two pathways: the de novo synthesis pathway and the salvage pathway.

-

De Novo Synthesis: Thymidylate synthase (TS) catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythis compound monophosphate (dTMP), which is subsequently phosphorylated to dTTP. This pathway is crucial for providing the bulk of this compound required during S-phase.

-

Salvage Pathway: this compound kinase (TK) phosphorylates exogenous this compound to dTMP. This pathway is particularly important for recycling this compound from degraded DNA and is a key target in certain cancer therapies.[1][2]

An imbalance in the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), including dTTP, can lead to replication stress, a major source of genome instability.

Insufficient this compound: A deficit in the this compound supply leads to an inadequate dNTP pool, which can stall DNA replication forks and activate the DNA damage response (DDR). This can result in an increased frequency of mutations and chromosomal aberrations.

Excess this compound: Conversely, high concentrations of this compound lead to an overabundance of dTTP. This excess allosterically inhibits ribonucleotide reductase (RNR), the enzyme responsible for the synthesis of other dNTPs (dATP, dCTP, and dGTP). The resulting imbalance in the dNTP pool, particularly the depletion of dCTP, causes replication fork stalling and collapse, leading to DNA double-strand breaks (DSBs) and the activation of cell cycle checkpoints and apoptotic pathways.[3] This effect of excess this compound is harnessed experimentally to synchronize cells at the G1/S boundary of the cell cycle.

Quantitative Effects of this compound on Cellular Processes

The cellular response to this compound is highly dependent on its concentration. The following tables summarize quantitative data on the effects of varying this compound concentrations on key cellular processes.

Table 1: Effect of this compound Concentration on dNTP Pools

| Cell Line | This compound Concentration | Treatment Duration | dATP (% of Control) | dCTP (% of Control) | dGTP (% of Control) | dTTP (% of Control) | Reference |

| Yeast (rnr1-Y285A mutant) | N/A (mutant) | N/A | ~200% | ~2600% | ~100% | ~1400% | [4] |

| Human HCT116 | Not Specified | Not Specified | - | - | - | ~50% of total dNTPs | [5] |

| Mouse NIH/3T3 | Not Specified | Not Specified | - | - | - | ~50% of total dNTPs | [5] |

| Primary Human Fibroblasts | Not Specified | Not Specified | - | - | - | ~50% of total dNTPs | [5] |

Table 2: Effect of this compound Concentration on DNA Damage (Comet Assay)

| Cell Line | Pre-treatment this compound Concentration | H2O2 Treatment | Tail Length (µm) | % DNA in Tail | Tail Moment | Reference |

| HepG2 | 0 µM (Control) | 1.0 mM | 42.1 ± 10.8 | - | - | [5] |

| HepG2 | 300 µM | 1.0 mM | ~30 | ~25% | ~7 | [6][7] |

| HepG2 | 600 µM | 1.0 mM | 21.9 ± 2.4 | ~20% | ~5 | [5][6][7] |

| HepG2 | 1200 µM | 1.0 mM | ~18 | ~15% | ~3 | [6][7] |

Table 3: Effect of this compound and its Analogs on Cell Viability and Sister Chromatid Exchange (SCE)

| Cell Line | Compound | IC50 | SCEs per cell (at 10 µM) | Reference |

| CHO | BrdU | 15 µM | 5.5 | [4] |

| CHO (DNA repair-deficient) | BrdU | 0.30–0.63 µM | - | [4] |

| CHO | EdU | 88 nM | 12 | [4] |

| CHO (NHEJ-deficient) | EdU | 22-25 nM | - | [4] |

| CHO (Fanconi Anemia-deficient) | EdU | 11 nM | - | [4] |

| CHO (PARP-deficient) | EdU | 10 nM | - | [4] |

Signaling Pathways in Response to this compound-Induced Stress

This compound-induced replication stress triggers a complex signaling network known as the DNA Damage Response (DDR) to coordinate cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis. The primary sensors of this stress are the PI3K-like kinases, ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).

-

ATR-Chk1 Pathway: Stalled replication forks generated by dNTP pool imbalance lead to the accumulation of single-stranded DNA (ssDNA) coated by Replication Protein A (RPA). This structure recruits ATR and its binding partner ATRIP, leading to ATR activation. ATR then phosphorylates and activates the downstream kinase Chk1. Activated Chk1 targets several substrates to halt cell cycle progression, including the Cdc25 family of phosphatases, thereby preventing entry into mitosis.[8][9][10]

-

ATM-Chk2 Pathway: While ATR is the primary sensor of replication stress, the collapse of replication forks can lead to the formation of DNA double-strand breaks (DSBs). These DSBs are recognized by the MRN complex (Mre11-Rad50-Nbs1), which in turn recruits and activates ATM. ATM then phosphorylates a range of downstream targets, including the kinase Chk2, which also contributes to cell cycle arrest and the initiation of DNA repair.[11][12][13]

The interplay between these pathways is crucial for a coordinated cellular response to this compound-induced genome instability.

Experimental Protocols

A variety of experimental techniques are employed to study the effects of this compound on genome stability. Detailed protocols for key assays are provided below.

Protocol 1: Double this compound Block for Cell Cycle Synchronization

This protocol is widely used to arrest cells at the G1/S boundary.

Materials:

-

Complete cell culture medium

-

This compound stock solution (e.g., 100 mM in PBS)

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C

-

Fresh complete cell culture medium, pre-warmed to 37°C

Procedure:

-

Seed cells at a density that will not lead to overconfluence during the synchronization period (typically 20-30% confluency).

-

Allow cells to adhere and grow for 24 hours.

-

Add this compound to the culture medium to a final concentration of 2 mM.

-

Incubate the cells for 16-18 hours.

-

Remove the this compound-containing medium and wash the cells twice with pre-warmed PBS.

-

Add fresh, pre-warmed complete medium and incubate for 9 hours to allow the cells to progress through the S, G2, and M phases.

-

Add this compound again to a final concentration of 2 mM.

-

Incubate for another 14-16 hours. The cells are now synchronized at the G1/S boundary.

-

To release the block, remove the this compound-containing medium, wash twice with pre-warmed PBS, and add fresh, pre-warmed complete medium. Cells can then be harvested at various time points to analyze different phases of the cell cycle.[3][11][14][15][16][17]

Protocol 2: DNA Fiber Analysis for Replication Stress

This single-molecule technique allows for the visualization and quantification of DNA replication fork dynamics.

Materials:

-

5-Chloro-2'-deoxyuridine (CldU) and 5-Iodo-2'-deoxyuridine (IdU) stock solutions

-

Lysis buffer (e.g., 0.5% SDS, 200 mM Tris-HCl pH 7.4, 50 mM EDTA)

-

Spreading buffer (e.g., PBS)

-

Glass slides

-

Primary antibodies (anti-CldU and anti-IdU)

-

Fluorescently labeled secondary antibodies

-

Antifade mounting medium

Procedure:

-

Pulse-label asynchronously growing cells with 20-250 µM CldU for a defined period (e.g., 20-30 minutes).

-

Wash the cells and then pulse-label with 20-250 µM IdU for a defined period.

-

Harvest the cells and resuspend in PBS.

-

Mix a small volume of the cell suspension with lysis buffer on a glass slide.

-

After a few minutes of incubation, tilt the slide to allow the DNA to spread down the slide.

-

Air-dry the slides and fix the DNA (e.g., with methanol:acetic acid 3:1).

-

Denature the DNA (e.g., with 2.5 M HCl).

-

Perform immunofluorescence staining using primary antibodies against CldU and IdU, followed by fluorescently labeled secondary antibodies.

-

Image the slides using a fluorescence microscope and analyze the lengths of the CldU and IdU tracks to determine replication fork speed and stalling.[18][19][20][21][22]

Protocol 3: Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

Low-melting-point agarose (B213101)

-

Lysis solution (high salt and detergent)

-

Alkaline electrophoresis buffer (pH > 13)

-

Neutralization buffer

-

DNA stain (e.g., propidium (B1200493) iodide or SYBR Green)

-

Microscope slides

Procedure:

-

Embed harvested cells in low-melting-point agarose on a microscope slide.

-

Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.

-

Immerse the slides in an alkaline buffer to unwind the DNA.

-

Perform electrophoresis under alkaline conditions. Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Neutralize and stain the DNA.

-

Visualize the comets using a fluorescence microscope.

Conclusion

This compound's role in genome stability is a delicate balance. While essential for the faithful replication and repair of our genetic material, its dysregulation can lead to catastrophic consequences for the cell. Understanding the molecular mechanisms that govern this compound metabolism and the cellular responses to its imbalance is critical for developing novel therapeutic strategies for cancer and other diseases characterized by genomic instability. The experimental approaches detailed in this guide provide a robust framework for researchers to further dissect the intricate relationship between this compound and the maintenance of a stable genome. The continued investigation in this field holds the promise of uncovering new vulnerabilities in diseased cells and paving the way for more effective and targeted therapies.

References

- 1. Regulation and Functional Contribution of this compound Kinase 1 in Repair of DNA Damage | SLU publication database (SLUpub) [publications.slu.se]

- 2. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spontaneous Homologous Recombination Is Induced by Collapsed Replication Forks That Are Caused by Endogenous DNA Single-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluating the Genotoxic and Cytotoxic Effects of this compound Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A sensitive assay for dNTPs based on long synthetic oligonucleotides, EvaGreen dye and inhibitor-resistant high-fidelity DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound rescues ATR kinase inhibitor-induced deoxyuridine contamination in genomic DNA, cell death, and interferon-α/β expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protective Effect of this compound on DNA Damage Induced by Hydrogen Peroxide in Human Hepatocellular Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. profiles.wustl.edu [profiles.wustl.edu]